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Abstract
JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of Fatty Acid Amide

Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous signaling lipids

known as fatty acid amides (FAAs), including the endocannabinoid anandamide (AEA).[1][2][3]

[4] By inhibiting FAAH, JNJ-42165279 elevates the levels of these FAAs, thereby potentiating

their effects on various physiological processes, including mood, anxiety, and pain.[5][6] This

technical guide provides a comprehensive overview of the preclinical and clinical development

of JNJ-42165279, detailing its mechanism of action, pharmacokinetic and pharmacodynamic

properties, and findings from clinical investigations in various neurological and psychiatric

disorders. The information is intended to serve as a resource for researchers and professionals

in the field of drug development and immunotherapy.

Mechanism of Action
JNJ-42165279 is an aryl piperazinyl urea compound that acts as a covalent, but slowly

reversible, inhibitor of the FAAH enzyme.[1][7] The molecule covalently binds to the catalytic

site of FAAH, leading to its inactivation.[2][4] This inhibition is not permanent, as slow

hydrolysis of the drug fragment can regenerate the active enzyme.[2][4] The primary

consequence of FAAH inhibition is the accumulation of endogenous FAAs, most notably

anandamide (AEA), N-oleoylethanolamide (OEA), and N-palmitoylethanolamide (PEA).[1][3]

AEA is a key endocannabinoid that acts as an agonist at cannabinoid receptors (CB1 and
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CB2), which are integral components of the endocannabinoid system involved in regulating

neurotransmission and immune responses. By increasing the endogenous tone of AEA, JNJ-

42165279 is hypothesized to exert therapeutic effects in conditions associated with

endocannabinoid system dysregulation.
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Figure 1: Mechanism of Action of JNJ-42165279.

Preclinical Data
In Vitro Potency and Selectivity
JNJ-42165279 has demonstrated potent inhibitory activity against both human and rat FAAH

enzymes. The compound exhibits high selectivity, with minimal off-target activity against a

panel of other enzymes, ion channels, transporters, and receptors.[1][8]
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Parameter Species Value Reference

IC50 Human FAAH 70 ± 8 nM [1][8][9]

Rat FAAH 313 ± 28 nM [1][9]

Selectivity

Panel of 50 receptors,

enzymes,

transporters, and ion

channels

No significant

inhibition (>50%) at 10

µM

[9]

CYP Inhibition
1A2, 2C8, 2C9, 2C19,

2D6, 3A4
No inhibition at 10 µM [8][9]

hERG Inhibition No inhibition at 10 µM [8][9]

In Vivo Pharmacokinetics and Pharmacodynamics in
Rats
Oral administration of JNJ-42165279 in rats resulted in rapid absorption and distribution to the

brain. The compound effectively inhibited FAAH in both the brain and periphery, leading to a

significant elevation of AEA, OEA, and PEA levels.[1]

Parameter Dose Value Time Point Reference

Cmax (Plasma) 20 mg/kg p.o. 4.2 µM 1 hour [1][9]

Cmax (Brain) 20 mg/kg p.o. 6.3 µM 1 hour [9]

Plasma

Concentration
20 mg/kg p.o. ~130 nM 8 hours [1][9]

Brain

Concentration
20 mg/kg p.o. ~167 nM 8 hours [9]

Efficacy in a Neuropathic Pain Model
In the spinal nerve ligation (SNL) model of neuropathic pain in rats, JNJ-42165279

demonstrated dose-dependent efficacy in reducing tactile allodynia.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4677372/
https://www.apexbt.com/jnj-42165279.html
https://scispace.com/pdf/preclinical-characterization-of-the-faah-inhibitor-jnj-2slm3w55m8.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4677372/
https://scispace.com/pdf/preclinical-characterization-of-the-faah-inhibitor-jnj-2slm3w55m8.pdf
https://scispace.com/pdf/preclinical-characterization-of-the-faah-inhibitor-jnj-2slm3w55m8.pdf
https://www.apexbt.com/jnj-42165279.html
https://scispace.com/pdf/preclinical-characterization-of-the-faah-inhibitor-jnj-2slm3w55m8.pdf
https://www.apexbt.com/jnj-42165279.html
https://scispace.com/pdf/preclinical-characterization-of-the-faah-inhibitor-jnj-2slm3w55m8.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4677372/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4677372/
https://scispace.com/pdf/preclinical-characterization-of-the-faah-inhibitor-jnj-2slm3w55m8.pdf
https://scispace.com/pdf/preclinical-characterization-of-the-faah-inhibitor-jnj-2slm3w55m8.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4677372/
https://scispace.com/pdf/preclinical-characterization-of-the-faah-inhibitor-jnj-2slm3w55m8.pdf
https://scispace.com/pdf/preclinical-characterization-of-the-faah-inhibitor-jnj-2slm3w55m8.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4677372/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value
Corresponding
Plasma
Concentration

Time Point Reference

ED90 22 mg/kg 2.5 µM 30 minutes [1][9]

Clinical Data
JNJ-42165279 has been evaluated in multiple clinical trials to assess its safety, tolerability,

pharmacokinetics, and pharmacodynamics in healthy volunteers and its efficacy in patient

populations.

Phase I Studies in Healthy Volunteers
Multiple-ascending dose studies in healthy volunteers demonstrated that JNJ-42165279 is

generally well-tolerated. The compound exhibited dose-dependent increases in plasma and

cerebrospinal fluid (CSF) concentrations of FAAs and high occupancy of brain FAAH.[5][6]
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Parameter Dose Result Reference

Plasma AEA Increase
10-100 mg (single

dose)
5.5 to 10-fold increase [5]

Plasma OEA/PEA

Increase

10-100 mg (single

dose)

4.3 to 5.6-fold

increase
[5]

CSF AEA Increase 10 mg (7 days) ~45-fold increase [5]

25 mg (7 days) ~41-fold increase [5]

75 mg (7 days) ~77-fold increase [5]

CSF OEA Increase 10 mg (7 days) ~6.6-fold increase [5]

25 mg (7 days) ~5.8-fold increase [5]

75 mg (7 days) ~7.4-fold increase [5]

Brain FAAH

Occupancy
≥10 mg (single dose) Saturation (96-98%) [5][6]

10 mg (single dose,

trough)
>80% [5]

2.5 mg (single dose,

trough)
>50% [5]

Plasma Half-life 8.14 - 14.1 hours [5]

Phase II Study in Social Anxiety Disorder (SAD)
A proof-of-concept study evaluated the efficacy of JNJ-42165279 in patients with SAD. While

the primary endpoint was not met, the study showed a statistically significant improvement in

certain secondary measures, suggesting an anxiolytic effect.[4][10][11][12]
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Parameter
JNJ-42165279
(25 mg/day)

Placebo p-value Reference

Change in LSAS

Total Score

(Primary)

-29.4 -22.4 Not significant [4][10][11]

≥30%

Improvement in

LSAS Total

Score

42.4% 23.6% 0.04 [4][10][12]

CGI-I Score

(Much/Very

Much Improved)

44.1% 23.6% 0.02 [4][10][12]

Phase II Study in Autism Spectrum Disorder (ASD)
In a study involving adolescents and adults with ASD, JNJ-42165279 did not meet its primary

endpoints related to core ASD symptoms. However, some secondary outcomes showed a trend

favoring the drug, and it was well-tolerated.[13][14]

Parameter
JNJ-42165279 (25
mg, twice-daily) vs.
Placebo

p-value Reference

ABI-CD Score

(Primary)

No significant

reduction
0.284 [13][14]

ABI-SC Score

(Primary)

No significant

reduction
0.290 [13][14]

ABI-RB Score

(Primary)

No significant

reduction
0.231 [13][14]

RBS-R Score

(Secondary)
Favorable change 0.006 [14]

CASI-Anx Score

(Secondary)
Favorable change 0.048 [14]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8115178/
https://www.researchgate.net/publication/345456420_The_effects_of_inhibition_of_fatty_acid_amide_hydrolase_FAAH_by_JNJ-42165279_in_social_anxiety_disorder_a_double-blind_randomized_placebo-controlled_proof-of-concept_study
https://escholarship.org/uc/item/9366n0qk
https://pmc.ncbi.nlm.nih.gov/articles/PMC8115178/
https://www.researchgate.net/publication/345456420_The_effects_of_inhibition_of_fatty_acid_amide_hydrolase_FAAH_by_JNJ-42165279_in_social_anxiety_disorder_a_double-blind_randomized_placebo-controlled_proof-of-concept_study
https://pubmed.ncbi.nlm.nih.gov/33070154/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8115178/
https://www.researchgate.net/publication/345456420_The_effects_of_inhibition_of_fatty_acid_amide_hydrolase_FAAH_by_JNJ-42165279_in_social_anxiety_disorder_a_double-blind_randomized_placebo-controlled_proof-of-concept_study
https://pubmed.ncbi.nlm.nih.gov/33070154/
https://www.researchgate.net/publication/384995445_Efficacy_and_safety_of_JNJ-42165279_a_fatty_acid_amide_hydrolase_inhibitor_in_adolescents_and_adults_with_autism_spectrum_disorder_a_randomized_phase_2_placebo-controlled_study
https://pubmed.ncbi.nlm.nih.gov/39414987/
https://www.researchgate.net/publication/384995445_Efficacy_and_safety_of_JNJ-42165279_a_fatty_acid_amide_hydrolase_inhibitor_in_adolescents_and_adults_with_autism_spectrum_disorder_a_randomized_phase_2_placebo-controlled_study
https://pubmed.ncbi.nlm.nih.gov/39414987/
https://www.researchgate.net/publication/384995445_Efficacy_and_safety_of_JNJ-42165279_a_fatty_acid_amide_hydrolase_inhibitor_in_adolescents_and_adults_with_autism_spectrum_disorder_a_randomized_phase_2_placebo-controlled_study
https://pubmed.ncbi.nlm.nih.gov/39414987/
https://www.researchgate.net/publication/384995445_Efficacy_and_safety_of_JNJ-42165279_a_fatty_acid_amide_hydrolase_inhibitor_in_adolescents_and_adults_with_autism_spectrum_disorder_a_randomized_phase_2_placebo-controlled_study
https://pubmed.ncbi.nlm.nih.gov/39414987/
https://pubmed.ncbi.nlm.nih.gov/39414987/
https://pubmed.ncbi.nlm.nih.gov/39414987/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
FAAH Inhibition Assay
The inhibitory activity of JNJ-42165279 on recombinant human and rat FAAH was quantified

after a 1-hour pre-incubation with the enzyme. The apparent IC50 values were then

determined.[1][9] The time-dependent nature of the inhibition was confirmed by observing

changes in the apparent IC50 with varying incubation times.[9] The reversibility of the inhibition

was assessed by dialyzing the pre-treated enzyme and measuring the return of enzymatic

activity.[9]
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Figure 2: Workflow for FAAH Inhibition Assay.

Pharmacokinetic Analysis in Rats
Following oral administration of JNJ-42165279 to rats, plasma and brain samples were

collected at various time points.[1][9] The concentrations of the compound in these samples

were quantified using a validated liquid chromatography/tandem mass spectrometry

(LC/MS/MS) method.[5]
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Figure 3: Workflow for Pharmacokinetic Analysis.

Spinal Nerve Ligation (SNL) Model in Rats
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The efficacy of JNJ-42165279 in a neuropathic pain model was assessed using the SNL

model. This involved the surgical ligation of the L5 spinal nerve in rats, which induces tactile

allodynia (pain response to a non-painful stimulus). The paw withdrawal threshold to a

mechanical stimulus was measured before and after oral administration of JNJ-42165279 or

vehicle. The data was expressed as the percentage of the maximum possible effect (%MPE).

[1]

Brain FAAH Occupancy Measurement by PET
A positron emission tomography (PET) study using the FAAH tracer [11C]MK3168 was

conducted in healthy human volunteers to determine the brain FAAH occupancy after single

and multiple doses of JNJ-42165279.[5][6] PET scans were performed at baseline and after

drug administration to quantify the displacement of the radiotracer, which is indicative of FAAH

occupancy by JNJ-42165279.[5][15]

Safety and Tolerability
Across multiple Phase I and II clinical trials, JNJ-42165279 has demonstrated an acceptable

safety profile and was generally well-tolerated.[4][5][10][13] No serious adverse events directly

attributed to the drug were reported in the published studies.[7] It is noteworthy that in 2016,

Janssen voluntarily suspended dosing in its Phase II trials as a precautionary measure

following a serious adverse event in a trial of a different FAAH inhibitor from another company.

Dosing resumed after a safety review.[7]

Conclusion
JNJ-42165279 is a well-characterized FAAH inhibitor with a clear mechanism of action and

demonstrated target engagement in both preclinical models and human subjects. While it has

shown promise in modulating anxiety-related behaviors, its efficacy in the core symptoms of

complex neuropsychiatric disorders like ASD remains to be definitively established. The

extensive preclinical and clinical data available for JNJ-42165279 provide a solid foundation for

further research into the therapeutic potential of FAAH inhibition in a range of immunological

and neurological conditions. This technical guide summarizes the key findings to date and

offers a valuable resource for the scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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